molecular formula C10H12F2O B6592082 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol CAS No. 1820687-72-6

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol

Cat. No.: B6592082
CAS No.: 1820687-72-6
M. Wt: 186.20 g/mol
InChI Key: GZFMBEQCNVUXDA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of a difluoroethanol group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: 2-(3,5-Dimethylphenyl)-2,2-difluoroacetone.

    Reduction: 2-(3,5-Dimethylphenyl)-2,2-difluoroethane.

    Substitution: 2-(3,5-Dimethylphenyl)-2,2-difluorochloroethane or 2-(3,5-Dimethylphenyl)-2,2-difluoroaminoethane.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-2,2-difluoroacetone
  • 2-(3,5-Dimethylphenyl)-2,2-difluoroethane
  • 2-(3,5-Dimethylphenyl)-2,2-difluorochloroethane

Uniqueness

2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is unique due to the presence of both the difluoroethanol group and the 3,5-dimethylphenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFMBEQCNVUXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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